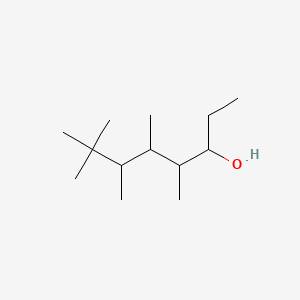

4,5,6,7,7-Pentamethyloctan-3-ol

Description

4,5,6,7,7-Pentamethyloctan-3-ol is a branched tertiary alcohol with the molecular formula C₁₃H₂₈O. Its structure features five methyl groups distributed across the 4th, 5th, 6th, 7th, and 7th positions of an octane backbone, with a hydroxyl (-OH) group at the 3rd carbon. This compound is notable for its steric hindrance due to the dense methyl substitution, which influences its physical and chemical properties, such as reduced solubility in polar solvents and lower boiling points compared to linear alcohols of similar molecular weight.

Properties

CAS No. |

97752-24-4 |

|---|---|

Molecular Formula |

C13H28O |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

4,5,6,7,7-pentamethyloctan-3-ol |

InChI |

InChI=1S/C13H28O/c1-8-12(14)10(3)9(2)11(4)13(5,6)7/h9-12,14H,8H2,1-7H3 |

InChI Key |

QIKQWLYMJZQXFA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C(C)C(C)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7,7-Pentamethyloctan-3-ol typically involves the alkylation of a suitable precursor, such as 3-octanol, with methylating agents. One common method includes the use of Grignard reagents, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a ketone intermediate to form the desired alcohol. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: Industrial production of 4,5,6,7,7-Pentamethyloctan-3-ol may involve catalytic hydrogenation of corresponding ketones or aldehydes. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed to facilitate the hydrogenation process. The reaction conditions typically include elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7,7-Pentamethyloctan-3-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether, catalytic hydrogenation with Pd/C.

Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Scientific Research Applications

4,5,6,7,7-Pentamethyloctan-3-ol, also known as 2,2,6,6,7-pentamethyloctane or 3-ethyl-2,4,5,6,7-pentamethyloctane depending on the context, is a complex organic compound with various applications across different fields. Below is a detailed exploration of its scientific research applications.

Chemical Properties and Structure

4,5,6,7,7-Pentamethyloctan-3-ol has a molecular formula of and a molecular weight of approximately 240.41 g/mol. The structure consists of a long carbon chain with multiple methyl groups attached to it, contributing to its unique properties such as hydrophobicity and volatility.

Flavor and Fragrance Industry

One of the primary applications of 4,5,6,7,7-pentamethyloctan-3-ol is in the flavor and fragrance industry. Its structure allows it to act as an odorant or flavoring agent. It can be used in formulations to enhance the aroma profile of various products such as perfumes and food items. The compound can be synthesized or derived from natural sources and is valued for its pleasant scent characteristics.

Pharmaceutical Applications

The compound has potential uses in pharmaceutical formulations. Its alcohol functional group can participate in various chemical reactions that are useful in drug synthesis. For example:

- Drug Delivery Systems : The hydrophobic nature of the compound allows it to encapsulate hydrophilic drugs effectively.

- Synthesis of Therapeutics : It can serve as a precursor for synthesizing more complex therapeutic agents due to its functional groups.

Chemical Synthesis

4,5,6,7,7-Pentamethyloctan-3-ol can be utilized in organic synthesis as an intermediate for producing other chemical compounds. Its structure makes it suitable for various reactions such as:

- Esterification : Reacting with acids to form esters that are important in many industrial applications.

- Alkylation Reactions : Serving as an alkylating agent in the synthesis of more complex molecules.

Research in Material Science

Research into materials science has identified potential uses for this compound in developing new materials with specific properties. Its unique molecular structure may contribute to:

- Polymer Chemistry : Acting as a monomer or additive in creating polymers with tailored properties.

- Nanotechnology : Being part of formulations that require specific hydrophobic or lipophilic characteristics.

Environmental Applications

The compound's properties can also be explored for environmental applications:

- Biodegradable Surfactants : It can be investigated for use in creating surfactants that are environmentally friendly and biodegradable.

- Pollution Control : As a component in formulations aimed at capturing or neutralizing pollutants.

Case Study 1: Synthesis of Flavor Compounds

A study demonstrated the successful synthesis of flavor compounds using similar alcohols derived from pentamethylated hydrocarbons. The resulting flavors were evaluated for their sensory properties and stability under various conditions.

Case Study 2: Drug Formulation Development

Research focused on utilizing long-chain alcohols like 4,5,6,7,7-pentamethyloctan-3-ol in drug formulation revealed enhanced solubility profiles for certain active pharmaceutical ingredients (APIs), improving bioavailability.

Case Study 3: Environmental Impact Assessment

Investigations into biodegradable surfactants derived from similar compounds highlighted their effectiveness in reducing surface tension and enhancing emulsification while remaining environmentally benign.

Mechanism of Action

The mechanism of action of 4,5,6,7,7-Pentamethyloctan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of multiple methyl groups can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4,5,6,7,7-Pentamethyloctan-3-ol, we compare it with structurally related alcohols, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Properties of Branched Tertiary Alcohols

Key Findings:

Steric Effects : The pentamethyl substitution in 4,5,6,7,7-Pentamethyloctan-3-ol results in greater steric hindrance than 2,2,4-trimethylpentan-3-ol or 3,5-dimethylheptan-3-ol. This hindrance reduces its nucleophilicity and limits participation in SN2 reactions compared to less-branched analogs .

Boiling Point : Despite its higher molecular weight, 4,5,6,7,7-Pentamethyloctan-3-ol has a boiling point (~220°C) comparable to smaller branched alcohols (e.g., 3,5-dimethylheptan-3-ol at 195°C). This is attributed to weaker intermolecular hydrogen bonding due to steric shielding of the hydroxyl group.

Solubility: Its solubility in water (<0.1 g/L) is significantly lower than that of tert-butanol (miscible) or even 2,2,4-trimethylpentan-3-ol (5.2 g/L), aligning with trends in hydrophobicity among branched alcohols.

Biological Activity

4,5,6,7,7-Pentamethyloctan-3-ol, also known as 4,5,6,7,7-pentamethyl-3-octanol, is a tertiary alcohol with significant biological activity. This compound is characterized by its unique structure, which includes multiple methyl groups that influence its chemical properties and interactions within biological systems. The compound has garnered attention for its potential applications in various fields, including fragrance and flavor industries due to its odoriferous characteristics.

- Molecular Formula : C₁₃H₂₈O

- Molecular Weight : 200.36 g/mol

- CAS Number : 97752-24-4

- EINECS Number : 307-786-7

Biological Activity

The biological activity of 4,5,6,7,7-pentamethyloctan-3-ol can be categorized into several key areas:

1. Endocrine Activity

Research indicates that this compound exhibits endocrine-disrupting potential. Studies have shown that certain alcohols can interact with hormone receptors and influence endocrine pathways. The specific mechanisms through which 4,5,6,7,7-pentamethyloctan-3-ol operates within these pathways are still under investigation but may involve modulation of estrogenic activity .

3. Flavor and Fragrance Applications

Due to its pleasant odor profile, 4,5,6,7,7-pentamethyloctan-3-ol is utilized in the fragrance industry. It serves as a flavoring agent in food products and perfumes. Its sensory properties are attributed to its structural composition which allows it to interact favorably with olfactory receptors .

Case Studies

- Endocrine Disruption Studies : A study examining the effects of various alcohols on hormonal activity found that compounds similar to 4,5,6,7,7-pentamethyloctan-3-ol could bind to estrogen receptors and alter gene expression related to reproductive health .

- Antimicrobial Efficacy : In a comparative study of alcohols against common pathogens such as Escherichia coli and Staphylococcus aureus, similar compounds showed varying degrees of inhibition. While specific data on 4,5,6,7,7-pentamethyloctan-3-ol is lacking, it suggests potential for further exploration in this area .

Research Findings

A comprehensive review of literature reveals the following insights into the biological activity of 4,5,6,7,7-pentamethyloctan-3-ol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.